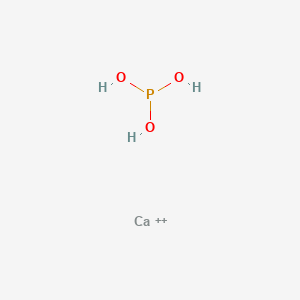

Calcium;phosphorous acid

Description

Historical Trajectory of Calcium-Phosphorus Chemistry in Research

The scientific exploration of calcium-phosphorus compounds has a rich history, dating back to the late 18th century. The initial discovery of calcium phosphate (B84403) in bones by Johan Gottlieb Gahn in 1769, and its subsequent confirmation by Carl Wilhelm Scheele, marked a turning point, establishing bone ash as a primary source of phosphorus. mdpi.comresearchgate.net Throughout the 19th century, researchers like J. Berzelius and R. Warington Jr. made attempts to determine the chemical composition of calcium apatites and other calcium orthophosphates. nih.gov The term "tribasic phosphate of lime," which corresponds to what is now known as α-tricalcium phosphate and β-TCP, was introduced in 1832. mdpi.com

The synthesis and characterization of various calcium phosphate phases continued to evolve. For instance, the first synthesis of octacalcium phosphate was reported in 1843. mdpi.com The development of new analytical techniques in the 20th century allowed for more detailed and systematic studies of these compounds. nih.gov While much of the historical focus was on calcium phosphates (containing the PO₄³⁻ ion), the study of related compounds like calcium phosphite (B83602) (containing the HPO₃²⁻ ion) has emerged from this foundational work. The investigation of phosphites gained traction as their unique chemical properties and potential applications became more apparent to the scientific community.

Contemporary Significance of Calcium Phosphite in Academic Inquiry

In modern research, calcium phosphite and its derivatives are subjects of intensive study for a variety of reasons. A key area of investigation is its crystal structure and synthesis. Recent studies have detailed the hydrothermal synthesis of calcium hydrogen phosphite (CaHPO₃), revealing its crystallization in a chiral space group. researchgate.netnih.govdoaj.org The structure is a complex three-dimensional network of distorted CaO₇ capped trigonal prisms and HPO₃ pseudo pyramids. researchgate.netnih.govdoaj.orgiucr.org This detailed structural understanding is crucial for predicting and manipulating the material's properties.

The interest in calcium phosphite also stems from its potential applications, which are being explored across several scientific disciplines. In materials science, for example, there is research into the synthesis of phosphocalcic apatites containing phosphite ions for potential biomedical applications. researchgate.net These studies examine how the inclusion of phosphite affects the crystallinity and structural composition of apatites. researchgate.net Furthermore, the sol-gel synthesis method using alkyl phosphite as a starting material is being investigated for creating calcium phosphate-based biomaterials. diva-portal.org

In the agricultural sciences, the potential of calcium phosphite as a phosphorus fertilizer is a topic of ongoing research. researchgate.netnih.gov Studies have explored its effects on soil properties and plant growth, comparing its efficacy to traditional phosphate fertilizers. researchgate.netnih.gov Research has also delved into the functional mechanisms of phosphite in plants, where it has been shown to have biostimulant and biocontrol properties. frontiersin.orgmdpi.com The versatility of calcium phosphite is further highlighted by its use in other areas, such as in the formulation of anti-rust coatings and as a catalyst in polymerization reactions. innospk.com

The following interactive data tables provide a summary of key research findings related to the synthesis and properties of calcium phosphite.

Interactive Data Table: Crystal and Synthesis Data for Calcium Hydrogen Phosphite (CaHPO₃)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | iucr.org |

| Space Group | P4₃2₁2 (chiral) | researchgate.netnih.govdoaj.orgiucr.org |

| Synthesis Method | Hydrothermal | researchgate.netnih.govdoaj.org |

| Cation Coordination | Ca²⁺ coordinated by seven O atoms | iucr.org |

| Anion Composition | Hydrogen phosphite (HPO₃²⁻) | iucr.org |

Interactive Data Table: Research Applications of Calcium Phosphite

| Field of Study | Research Focus | Key Findings | References |

| Materials Science | Synthesis of phosphocalcic apatites | Phosphite ions affect the crystallinity and structure of apatites. | researchgate.net |

| Materials Science | Sol-gel synthesis of biomaterials | Alkyl phosphite can be used as a precursor for calcium phosphate-based materials. | diva-portal.org |

| Agricultural Science | Use as a phosphorus fertilizer | Can influence soil phosphorus pools and plant growth. | researchgate.netnih.govagrarforschungschweiz.ch |

| Plant Science | Biostimulant and biocontrol agent | Can enhance plant growth and provide protection against some pathogens. | frontiersin.orgmdpi.comscholars.direct |

| Industrial Chemistry | Anti-rust coatings | Provides a non-toxic option for corrosion protection. | innospk.com |

Structure

2D Structure

Properties

CAS No. |

25493-06-5 |

|---|---|

Molecular Formula |

CaH3O3P+2 |

Molecular Weight |

122.07 g/mol |

IUPAC Name |

calcium;phosphorous acid |

InChI |

InChI=1S/Ca.H3O3P/c;1-4(2)3/h;1-3H/q+2; |

InChI Key |

HQQWWMPHUMNQJR-UHFFFAOYSA-N |

Canonical SMILES |

OP(O)O.[Ca+2] |

Origin of Product |

United States |

Synthesis and Advanced Fabrication Methodologies for Calcium Phosphite

Solution-Phase Synthesis Approaches

Solution-phase methods are widely employed for the synthesis of calcium-phosphorus compounds due to their operational simplicity and ability to yield homogenous products at relatively low temperatures.

Wet-chemical precipitation is a primary and straightforward method for producing calcium phosphite (B83602). This technique involves the reaction of soluble precursors in an aqueous solution to form an insoluble precipitate of the target compound. A common protocol involves the reaction of phosphorous acid (H₃PO₃) and a calcium salt, such as calcium chloride (CaCl₂), in the presence of a base to neutralize the liberated acid and drive the reaction towards the formation of calcium phosphite monohydrate (CaHPO₃·H₂O). patsnap.com

The general reaction can be represented by the equation: H₃PO₃ + CaCl₂ + 2NH₃·H₂O → CaHPO₃·H₂O + 2NH₄Cl + H₂O patsnap.com

The control of reaction parameters such as precursor concentration, molar ratios, temperature, and pH is critical to obtaining a pure product with desired characteristics. patsnap.comscielo.br For instance, the reaction temperature is typically controlled within the range of 50-80°C. patsnap.com Another precipitation approach involves mixing equimolar solutions of calcium chloride (CaCl₂·4H₂O) and sodium phosphite (Na₂HPO₃·5H₂O), resulting in a white precipitate of calcium phosphite. nih.gov While wet precipitation is a common technique for various calcium phosphates, the specific selection of a P(III) source like phosphorous acid or a phosphite salt is essential for the synthesis of calcium phosphite. semanticscholar.orgresearchgate.netresearchgate.net

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Molar Ratio (H₃PO₃:CaCl₂:NH₃·H₂O) | 1:1:2.0 | 1:1:2.1 | 1:1:2.0 |

| Phosphorous Acid Concentration | 50% | 40% | 40% |

| Calcium Chloride Concentration | 50% | 50% | 40% |

| Ammonium (B1175870) Hydroxide Concentration | 20% | 30% | 10% |

| Reaction Temperature | 50-80°C |

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules (the "sol" phase) that form a continuous network (the "gel" phase). While extensively documented for calcium phosphates like hydroxyapatite (B223615), the principles are applicable for forming calcium-phosphorus oxide materials, provided appropriate precursors are used. diva-portal.orgnih.gov This method offers excellent control over product purity, homogeneity, and microstructure at low temperatures. researchgate.net

In the context of producing calcium-phosphorus compounds, sol-gel synthesis typically involves organometallic or alkoxide precursors for both calcium and phosphorus. lmaleidykla.ltscispace.com For instance, calcium alkoxides like calcium diethoxide or salts like calcium nitrate (B79036) tetrahydrate can serve as the calcium source. diva-portal.orglmaleidykla.lt Crucially, for the synthesis of a phosphite-containing material, a phosphorus (III) precursor such as an alkyl phosphite (e.g., triethyl phosphite) is required. researchgate.netlmaleidykla.ltscispace.com The process involves the hydrolysis and polycondensation of these precursors in a solvent, often ethanol, to form the gel. Subsequent drying and heat treatment of the gel yield the final solid material. lmaleidykla.lt

| Precursor Type | Examples | Source |

|---|---|---|

| Calcium Source | Calcium Diethoxide, Calcium Nitrate Tetrahydrate, Calcium Acetylacetonate | diva-portal.orglmaleidykla.lt |

| Phosphorus Source | Triethyl Phosphite, Alkyl Phosphates | diva-portal.orglmaleidykla.lt |

| Solvent | Ethanol, Methanol | lmaleidykla.ltscispace.com |

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel called an autoclave. This method is highly effective for crystallizing materials that are insoluble under ordinary conditions. iucr.org For calcium phosphite, hydrothermal synthesis has been successfully employed to produce the crystalline compound CaHPO₃. iucr.orgnih.gov

This technique allows for precise control over the size, morphology, and crystallinity of the resulting particles by tuning parameters like temperature, pressure, reaction time, and precursor concentration. nih.govnih.gov Research has shown that the hydrothermal synthesis of CaHPO₃ results in a three-dimensional network structure built from distorted CaO₇ capped trigonal prisms and HPO₃ pseudo pyramids that share corners and edges. iucr.orgnih.gov An advancement in this area is the microwave-assisted hydrothermal method, which can significantly accelerate the crystallization process, leading to shorter synthesis times. nih.govnih.gov While much of the literature focuses on calcium phosphates, the underlying principles of hydrothermal treatment are directly applicable to the crystallization of calcium phosphite. mdpi.comresearchgate.netscielo.br

Solid-State and Mechanochemical Synthesis Strategies

Solid-state synthesis involves the reaction of solid precursors at high temperatures to form a product. A typical approach for related calcium phosphates involves mixing powders of a calcium source, like calcium carbonate (CaCO₃), and a phosphorus source, such as dicalcium phosphate (B84403) anhydrous (CaHPO₄), and heating them at temperatures often exceeding 1000°C. sphinxsai.com This method, while energy-intensive, is a conventional route for producing ceramic materials. cnr.it

Mechanochemical synthesis is an alternative solid-state approach that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. mdpi.comresearchgate.netdaneshyari.com This technique can produce nanocrystalline or amorphous materials and can drive reactions that might otherwise require high temperatures. researchgate.netresearchgate.net For instance, biphasic calcium phosphate powders can be prepared by milling precursors like calcium hydrogen-phosphate dihydrate (CaHPO₄·2H₂O) and calcium carbonate. researchgate.net The duration of milling is a critical parameter that influences the resulting phase composition. researchgate.net Recently, mechanochemical methods have been demonstrated for the sustainable production of phosphite from condensed phosphates by using metal hydrides as reducing agents, showcasing the technique's utility in forming P(III) compounds directly in the solid state. acs.org

| Milling Time (hours) | Resulting Phase Ratio (HA:β-TCP) after Calcination |

|---|---|

| 4 | 85:15 |

| >4 | Content of β-TCP increases with milling time |

Bio-Inspired Synthesis and Nanofabrication Techniques

Bio-inspired synthesis seeks to mimic natural biomineralization processes to create materials with controlled structures and properties. researchgate.net These methods often utilize organic molecules or biological templates to direct the nucleation and growth of inorganic crystals from aqueous solutions under mild conditions.

A key aspect of bio-inspired synthesis is the use of non-traditional, often biologically derived, precursors. Instead of inorganic phosphate or phosphite salts, organic phosphorus sources can be employed. Phytic acid, a naturally occurring compound found in plant tissues, has been successfully used as a phosphorus source for the synthesis of materials like copper phosphate and calcium hydroxyapatite. researchgate.net The use of such green templates, like extracts from brown rice, has also been explored in the sol-gel synthesis of amorphous calcium phosphate nanoparticles. nih.gov

Furthermore, direct biological production of phosphite has been identified in microorganisms. For example, the bacterium Streptomyces viridochromogenes is known to produce phosphite as a byproduct of the decomposition of a biosynthetic intermediate. biorxiv.org This biogenic phosphite could potentially be harnessed as a sustainable phosphorus source for subsequent reactions to form calcium phosphite, representing a hybrid biotic-abiotic synthetic route. biorxiv.org

Advanced Nanomaterial Synthesis

The fabrication of calcium phosphite nanomaterials can be achieved through various advanced synthesis methodologies, many of which are adapted from the well-established synthesis of calcium phosphate-based nanomaterials. mdpi.comnih.gov These methods offer precise control over particle size, morphology, and composition, which are crucial for a range of applications.

Solvothermal Synthesis: This method is a variation of the hydrothermal technique where organic solvents are utilized instead of water, allowing for higher temperatures and pressures. mdpi.com This environment can increase the solubility of reactants and accelerate reaction rates. mdpi.com In a typical solvothermal process for synthesizing calcium-based nanoparticles, precursor materials are mixed in a solvent within a sealed container, such as an autoclave, and heated. mdpi.com Key parameters that influence the final product's characteristics include temperature, pressure, reaction time, precursor concentration, and the choice of solvent and additives. mdpi.com For instance, higher temperatures and pressures generally lead to larger, more crystalline particles. mdpi.com The use of surfactants or templates can be employed to direct the size and morphology of the resulting nanoparticles. mdpi.com

Sol-Gel Method: The sol-gel process is another wet-chemical technique that can produce high-purity and homogenous nanoparticles at relatively low temperatures. mdpi.comdiva-portal.org This method typically involves the hydrolysis and polycondensation of precursors, leading to the formation of a "sol" (a colloidal suspension of solid particles in a liquid). mdpi.com Further processing of the sol leads to a "gel," a three-dimensional network of the particles. mdpi.com For calcium-based materials, this often involves dissolving inorganic salts (like chlorides or nitrates) or metal alkoxides in a solution. mdpi.com One approach for synthesizing calcium phosphate-based biomaterials involves mixing solutions of calcium nitrate tetrahydrate and triethyl phosphite in ethanol. diva-portal.org The gel is then typically dried and may undergo heat treatment to achieve the desired crystallinity and stability. mdpi.com The ability to use organometallic precursors like triethyl phosphite in sol-gel synthesis opens a pathway for forming materials with P-O-C bonds, which could be relevant for phosphite-based structures, although the potential for oxidation to phosphate during thermal processing must be considered. scispace.com

Table 1: Comparison of Advanced Nanomaterial Synthesis Methods

| Synthesis Method | Key Advantages | Key Parameters to Control |

|---|---|---|

| Solvothermal Synthesis | High crystallinity, control over size and morphology, ability to synthesize novel structures. mdpi.com | Temperature, pressure, reaction time, solvent type, precursor concentration, additives. mdpi.com |

| Sol-Gel Method | High purity, homogeneity, low processing temperature, versatile for coatings and powders. mdpi.comdiva-portal.org | Precursor chemistry, pH, water-to-precursor ratio, aging time, drying conditions, annealing temperature. mdpi.com |

Precision 3D Printing of Calcium Phosphite Structures

While direct 3D printing of calcium phosphite is not extensively documented, significant advancements in the additive manufacturing of analogous calcium phosphate ceramics provide a blueprint for the precision fabrication of phosphite-based structures. ada.orgresearchgate.netnih.gov These techniques allow for the creation of patient-specific implants and complex scaffolds with controlled porosity. ada.orgnih.gov

Material Extrusion-Based 3D Printing: This approach involves the extrusion of a paste or "ink" containing the ceramic powder through a nozzle to build a structure layer-by-layer. researchgate.net A key challenge is the formulation of a printable ink with appropriate rheological properties, specifically shear-thinning behavior. researchgate.net Research on calcium phosphate has led to the development of water-based inks containing high concentrations (e.g., 21–24 vol%) of calcium phosphate microplatelets. researchgate.net Achieving good shape retention and the ability to print overhanging structures can be facilitated by simultaneous printing and drying. researchgate.net

Advanced Printing Inks and Techniques: A significant area of innovation is the development of novel compositions for printing inks. ada.org For room-temperature printing of high-resolution calcium phosphate structures, inks have been developed that include calcium phosphate cement (CPC) powders and a biocompatible polymer. ada.org When printed in an aqueous environment, the polymer provides initial strength, followed by a self-setting reaction of the CPC to form a hardened ceramic structure. ada.org This method allows for high mass loading of the ceramic powder (up to 75%), leading to stronger structures with feature sizes below 100 μm. ada.org

Furthermore, techniques like two-photon polymerization (2PP) are pushing the boundaries of resolution in calcium phosphate printing down to the nanoscale. azonano.com This has been achieved by developing a novel photosensitive resin containing bone prenucleation clusters (PNCs) of calcium phosphate, which are around 5 nm in size. azonano.com This "PNC ink" is highly transparent, which minimizes light scattering and allows for the fabrication of structures with feature sizes as small as 300 nm, a significant improvement over existing methods. azonano.com

Table 2: Key Aspects of Precision 3D Printing for Calcium-Based Ceramics

| 3D Printing Aspect | Description | Relevance for Calcium Phosphite |

|---|---|---|

| Ink Formulation | Development of a printable paste with high solid loading and specific rheological properties (e.g., shear-thinning). researchgate.net | A stable calcium phosphite powder could be incorporated into a biocompatible polymer matrix to create a printable ink. |

| Printing Process | Techniques include material extrusion, binder jetting, and vat polymerization (e.g., DLP, 2PP). researchgate.netnih.govazonano.com | These processes could be adapted, with binder jetting potentially using a liquid binder to react with calcium phosphite powder. |

| Post-Processing | Often involves drying and sintering to remove binders and densify the ceramic structure. researchgate.net | Sintering conditions would need to be carefully controlled to prevent the oxidation of phosphite to phosphate. |

| High-Resolution Methods | Use of nanoscale particles (e.g., prenucleation clusters) in photoresins for techniques like 2PP. azonano.com | Synthesis of stable calcium phosphite nanoclusters would be a prerequisite for applying this ultra-high-resolution technique. |

Control of Crystallization and Morphological Features

The functional properties of calcium phosphite are intrinsically linked to its crystalline phase, size, and morphology. Controlling these features during synthesis is paramount for tailoring the material for specific applications. The principles governing the crystallization of calcium phosphates offer significant insights into the potential control mechanisms for calcium phosphite.

Regulating Crystal Growth and Size Distribution

The growth and size of crystals are primarily dictated by the level of supersaturation in the reaction solution, which is the driving force for both nucleation and growth. nih.gov By manipulating process variables, it is possible to control the final crystal size distribution.

Key parameters include:

Temperature: Higher temperatures can alter the solubility of precursors and influence growth rates.

pH: The pH of the solution is a critical factor for calcium phosphate precipitation, as it affects the protonation state of the phosphate ions and the stability of different crystalline phases. nih.gov A similar strong pH dependence would be expected for the phosphite system.

Additives: The introduction of certain ions or molecules can significantly inhibit or modify crystal growth. For example, pyrophosphate has been shown to have a negative influence on the crystal growth process of calcium phosphate. nih.gov Other additives, such as citrate (B86180) and magnesium, are also known to influence the kinetics of crystal step motion in calcium phosphate systems.

Influence of Precursor Chemistry on Morphology

The choice of chemical precursors for calcium and the phosphorus source can have a profound impact on the morphology of the resulting particles. Studies on calcium phosphate silicate (B1173343) synthesis have shown that using different phosphorous precursors, such as triethyl phosphate, phosphoric acid, and ammonium hydrogen phosphate, results in materials with considerably different textures. dot-coating.de The use of an alkoxide phosphorus precursor (triethyl phosphate) was found to more effectively promote the connection between phosphorous and silicon tetrahedra compared to inorganic phosphate sources. dot-coating.de

Similarly, for the synthesis of hydroxyapatite via a sol-gel method, different combinations of calcium precursors (calcium nitrate or calcium acetate) and phosphorus precursors (phosphoric acid or ethyl phosphite) were explored. diva-portal.org The selection of these reagents influenced the conditions required for the removal of residual functional groups and the evolution from an amorphous to a crystalline powder. diva-portal.org The use of calcium acetate (B1210297) combined with ethyl phosphite, for instance, delayed the formation of the inorganic network. diva-portal.org This demonstrates that the reactivity and decomposition pathways of the precursors are critical in determining the final material structure and morphology.

Stoichiometric Control in Calcium Phosphite Synthesis

Achieving a precise stoichiometric ratio of calcium to phosphite is essential for obtaining a pure phase of the desired compound. In the synthesis of various calcium phosphate phases, the initial molar ratio of calcium to phosphorus (Ca/P) in the precursor solution is a key determinant of the final product's stoichiometry. nist.gov

Wet chemistry precipitation methods have been used to synthesize calcium phosphates with a wide range of Ca/P molar ratios, from 0.5 to 2.5. nist.gov Research has shown that even when the initial Ca/P ratio in the solution is varied, the initially precipitated phase is often a non-stoichiometric hydroxyapatite. nist.gov Subsequent thermal treatment (sintering) is then required to achieve the desired crystalline phases corresponding to the initial stoichiometry. nist.gov For example, starting with a Ca/P ratio of 1.0 in the solution and sintering at high temperatures can lead to the formation of tricalcium phosphate. nist.gov

This principle of controlling the initial molar ratio of precursors is directly applicable to the synthesis of calcium phosphite. By carefully measuring and controlling the ratio of the calcium source to the phosphorous acid (or a phosphite salt) source, it is possible to direct the synthesis towards the desired stoichiometric compound, CaHPO₃.

Valorization Strategies for Calcium Phosphite Waste

Calcium phosphite is generated as an industrial by-product in certain chemical processes. nih.gov Developing strategies to valorize this waste stream is crucial for a circular economy, reducing landfilling and potentially creating value-added products. One of the most promising valorization routes is its use as a phosphorus fertilizer.

Research has demonstrated the potential of using calcium phosphite (Ca-Phi) waste as a phosphorus (P) source for agriculture. mdpi.comada.org A key consideration is that plants primarily absorb phosphorus in the form of phosphate, not phosphite, and high concentrations of phosphite can be phytotoxic. nih.gov However, studies have shown that soil microorganisms can oxidize phosphite to phosphate, making the phosphorus available for plant uptake. nih.gov

A greenhouse experiment was conducted to assess the effect of waste calcium phosphite on the growth of four different green manure species in both clay and sandy soils. mdpi.comada.org The results indicated that, compared to a control with no fertilization, the addition of calcium phosphite did not negatively impact the biomass yield for most species. mdpi.comada.org

Table 3: Findings from a Study on Calcium Phosphite Valorization as Fertilizer

| Parameter | Observation in Sandy Soil | Observation in Clay Soil |

|---|---|---|

| Available Phosphorus (P) | The amount of available P increased to the same extent as in the triple superphosphate (B1263860) (TSP) treatment, suggesting partial oxidation of phosphite. mdpi.comada.org | Promoted higher available P than TSP, likely due to different solubility characteristics. mdpi.comada.org |

| Green Manure Yield | No negative effect on yield compared to control. mdpi.comada.org | No negative effect, except for lupine. mdpi.comada.org |

| Phosphite Concentration in Biomass | Varied by species. mdpi.comada.org | Reached a maximum of about 400 mg Phi kg⁻¹ in mustard. mdpi.comada.org |

This process of microbial oxidation in the soil allows the industrial by-product to be upgraded into an effective phosphate fertilizer. nih.gov This approach not only provides a sustainable outlet for an industrial waste stream but also contributes to the recycling of phosphorus, a finite and essential nutrient for global food security. nih.gov

Advanced Structural Characterization of Calcium Phosphite Compounds

Spectroscopic Analysis Techniques

Spectroscopic methods probe the vibrational and electronic properties of molecules and crystal lattices, offering insights into chemical bonding, functional groups, and local atomic environments.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups and phases present in calcium phosphate (B84403) materials. researchgate.netscispace.com The method works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. An obtained spectrogram provides valuable information about the location, intensity, and shape of absorption peaks within a specific wavenumber range. scispace.com

In the analysis of calcium phosphite (B83602) and related calcium phosphate compounds, FTIR spectra reveal characteristic absorption bands corresponding to the vibrations of specific chemical groups. The most prominent features are associated with the phosphate (PO₄³⁻) and, where applicable, hydrogen phosphate (HPO₄²⁻), carbonate (CO₃²⁻), and hydroxyl (OH⁻) groups. scispace.comresearchgate.net For instance, the stretching and bending vibrations of the P-O bonds in the phosphate tetrahedron are readily identifiable. biointerfaceresearch.com The presence of HPO₄²⁻ groups, which characterize non-stoichiometric apatites, can also be detected. scispace.com

Derivative FTIR spectroscopy is an advanced application of this technique that enhances the resolution of complex spectra. By calculating the first or second derivative of the raw spectrum, overlapping and subtle absorption peaks become more distinct, allowing for a less ambiguous identification of different phases. nih.gov This approach is particularly useful for distinguishing between amorphous and crystalline calcium phosphate states, a task that can be challenging with conventional spectral analysis. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Chemical Groups in Calcium Phosphates scispace.combiointerfaceresearch.com

| Chemical Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |

| OH⁻ (in Hydroxyapatite) | Stretching | ~3570 |

| H₂O (Absorbed) | Stretching | ~3400 |

| H₂O (Absorbed) | Bending | ~1630 |

| CO₃²⁻ | Stretching | ~1410-1450 |

| HPO₄²⁻ | P-O(H) Stretching | ~891 |

| PO₄³⁻ | Asymmetric Stretching (ν₃) | ~1020-1090 |

| PO₄³⁻ | Symmetric Stretching (ν₁) | ~960 |

| PO₄³⁻ | Asymmetric Bending (ν₄) | ~560-605 |

| PO₄³⁻ | Symmetric Bending (ν₂) | ~470 |

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FTIR. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can gain or lose energy, resulting in a shift in the frequency of the scattered light. This "Raman shift" corresponds to the vibrational energy levels of the molecule.

For calcium phosphate compounds, Raman spectra are typically dominated by an intense band near 960 cm⁻¹, which arises from the symmetric stretching mode (ν₁) of the P-O bonds within the phosphate group. nih.govmdpi.com Other Raman-active phosphate vibrations include the asymmetric stretching mode (ν₃) around 1075 cm⁻¹, the asymmetric bending mode (ν₄) near 590 cm⁻¹, and the symmetric bending mode (ν₂) at approximately 435 cm⁻¹. nih.gov

The precise positions and shapes of these bands are sensitive to the specific crystalline phase and local chemical environment. This sensitivity allows for the differentiation of various calcium phosphate minerals, such as octacalcium phosphate and apatite. nih.govumass.edu Because of its high spatial resolution (0.5–2 µm), Raman microspectroscopy is particularly well-suited for studying mineralization processes in biological or living tissues, where it can be used to detect transient, unstable precursor phases that might otherwise be missed. umass.edu

Table 2: Key Raman Vibrational Bands for Calcium Phosphate Phases nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

| ν₁ (PO₄³⁻) | ~960 | Symmetric Stretch |

| ν₃ (PO₄³⁻) | ~1075 | Asymmetric Stretch |

| ν₄ (PO₄³⁻) | ~590 | Asymmetric Bend |

| ν₂ (PO₄³⁻) | ~435 | Symmetric Bend |

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. For the study of calcium phosphite and phosphate systems, ³¹P NMR is particularly valuable. huji.ac.il As a medium sensitivity nucleus with a wide chemical shift range, ³¹P provides sharp spectral lines that are characteristic of the local chemical and structural environment of the phosphorus atom. huji.ac.il

High-resolution ³¹P NMR can be used to monitor chemical reactions in real-time, such as the spontaneous precipitation of calcium phosphates from supersaturated solutions. nih.gov This allows for the study of reaction kinetics and the identification of intermediate species. nih.govresearchgate.net

In the solid state, Magic-Angle Spinning (MAS) NMR is employed to investigate the structure of both crystalline and amorphous calcium phosphates. acs.org The ³¹P chemical shift is highly sensitive to the local environment, enabling the differentiation of phosphorus sites in various phases. For example, the crystallographically unique ³¹P site in well-ordered hydroxyapatite (B223615) resonates at approximately 2.8 ppm, which is distinct from the signals observed for amorphous calcium phosphate (ACP) or other crystalline phases. researchgate.net This makes solid-state NMR a powerful tool for identifying inorganic species during biomineral formation, even before crystalline particles are large enough to be detected by other methods. researchgate.net

Table 3: Representative ³¹P NMR Chemical Shifts for Calcium Phosphate Species researchgate.net

| Compound/Phase | Chemical Shift (δ ppm) |

| Hydroxyapatite (HA) | 2.8 ± 0.1 |

| Amorphous Tricalcium Phosphate (ATCP) | ~3 |

| Monetite (CaHPO₄) | Not specified |

Diffraction and Imaging Modalities for Structural Elucidation

While spectroscopy provides information on chemical bonding and functional groups, diffraction and imaging techniques are essential for determining crystal structure, phase composition, and morphology.

X-ray Diffraction (XRD) is the primary technique for the identification of crystalline phases and the determination of their atomic structure. The method is based on the principle that a crystalline solid will diffract an incident beam of X-rays in a predictable pattern, which is a function of the arrangement of atoms in the crystal lattice.

XRD is widely used for the qualitative and quantitative analysis of calcium phosphate powders. scielo.sa.cr By comparing the diffraction pattern of an unknown sample to a database of known patterns, the crystalline phases present can be identified. Common phases such as monetite (CaHPO₄), brushite (CaHPO₄·2H₂O), hydroxyapatite, and β-tricalcium phosphate (β-TCP) each produce a unique diffraction pattern. scielo.sa.crresearchgate.net

For more detailed analysis, the Rietveld refinement method is a powerful computational technique applied to powder diffraction data. nih.gov It refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one, yielding precise lattice parameters, quantitative phase composition, and other structural details without the need for standards. nih.govmedcraveonline.com Furthermore, analysis of the XRD peak broadening using methods like the Scherrer equation can provide an estimation of the average crystallite size and microstrain within the material. scielo.sa.crmedcraveonline.com

Table 4: Crystallographic Data for Select Calcium Phosphate Compounds medcraveonline.com

| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) |

| Calcium Phosphate (from Khouribga) | Monoclinic | P2/m | a=13.5, b=6.7, c=8.4, β=93.9 |

Electron microscopy techniques use a beam of accelerated electrons to generate high-resolution images of a specimen, providing information far beyond the diffraction limit of light microscopy. youtube.com

Scanning Electron Microscopy (SEM) is primarily used to investigate the surface topography and morphology of materials. youtube.com In SEM, an electron beam scans the surface of the sample, causing the emission of secondary electrons. These electrons are collected to form a three-dimensional-like image of the surface. youtube.com For calcium phosphate compounds, SEM reveals details about particle size and shape, the degree of particle agglomeration, and the porosity of scaffolds. scielo.sa.crsciarena.com

Transmission Electron Microscopy (TEM) offers significantly higher resolution and magnification than SEM. youtube.com In TEM, the electron beam passes through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that reveals internal structure. youtube.com High-Resolution TEM (HRTEM) can even resolve individual atomic columns in a crystal lattice. TEM is invaluable for characterizing the nanoscale features of calcium phosphate materials, such as observing the plate-like nanostructure of hydroxyapatite crystals or monitoring the transformation of an amorphous precursor phase into a crystalline one. researchgate.netresearchgate.net Furthermore, electron diffraction, a technique often performed within a TEM, can be used to determine the crystal structure of individual nanoparticles. epfl.ch

Table 5: Applications of Electron Microscopy in Calcium Phosphite Characterization

| Technique | Information Provided | Typical Findings for Calcium Phosphates |

| SEM | Surface topography, particle morphology, agglomeration, porosity | Agglomerated particles, irregular crystal shapes, porous scaffold structures scielo.sa.crresearchgate.net |

| TEM | Internal structure, nanoscale morphology, crystal lattice imaging | Continuous nanoscale crystal coatings, plate-like nanostructures, phase transformations from amorphous to crystalline researchgate.netresearchgate.net |

| HRTEM | Atomic-level crystal structure | Identification of phases in mixtures (e.g., hydroxyapatite and octacalcium phosphate) at the nanoscale epfl.ch |

X-ray Spectroscopy for Elemental and Chemical State Analysis

X-ray spectroscopy serves as a powerful suite of techniques for determining the elemental composition and chemical states of calcium phosphite compounds. Methods like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) provide detailed insights into the atomic makeup and bonding environments within the material. copernicus.org

XPS analysis of calcium-phosphorus compounds can quantify the surface elemental composition, revealing the atomic ratio of calcium to phosphorus (Ca/P). rsc.org While specific data for calcium phosphite is sparse, analysis of related calcium phosphate materials shows that XPS can detect subtle variations in this ratio, which is indicative of surface structure and stability. rsc.org The binding energies of the core-level electrons (e.g., Ca 2p, P 2p, O 1s) are sensitive to the local chemical environment, including the oxidation state and the nature of the neighboring atoms. rsc.orgthermofisher.com For instance, shifts in the binding energies of Ca 2p and P 2p peaks can help differentiate between various calcium-phosphorus phases. rsc.org Although the chemical shifts for calcium compounds are typically small (often less than 1 eV), they can still be used to probe the chemistry of the material. thermofisher.com

XANES spectroscopy, particularly at the phosphorus K-edge, offers another avenue for chemical state analysis. This technique is capable of distinguishing between different crystalline and even amorphous calcium-phosphorus species based on the specific features of their absorption spectra. copernicus.orgmdpi.com The energy and shape of the absorption edge are influenced by the coordination environment and oxidation state of the phosphorus atom.

Energy-dispersive X-ray spectroscopy (EDS) can complement these techniques by providing a semi-quantitative elemental analysis, confirming the presence and relative abundance of calcium, phosphorus, and oxygen in the compound. researchgate.net

| Element & Region | Chemical State Example | Binding Energy (eV) | Source |

|---|---|---|---|

| Ca 2p3/2 | CaCO3 | 347.2 | thermofisher.com |

| Ca 2p3/2 | Ca3(PO4)2 | 347.4 | thermofisher.com |

| P 2p | Amorphous Calcium Phosphate | Varies | rsc.org |

| O 1s | Amorphous Calcium Phosphate | Varies | rsc.org |

Elucidation of Crystal and Molecular Structures

Coordination Chemistry of Calcium in Phosphite Frameworks (e.g., CaO7 Polyhedra)

The crystal structure of calcium hydrogen phosphite (CaHPO3) is defined by the specific coordination environment of the calcium ions. doaj.orgelsevierpure.comnih.gov In this framework, each calcium atom is seven-coordinate, forming a distorted CaO7 capped trigonal prism. doaj.orgelsevierpure.comnih.gov This coordination polyhedron is a fundamental building block of the crystal lattice. libretexts.org The calcium atom is bonded to seven oxygen atoms from the surrounding phosphite groups. doaj.orgresearchgate.net

| Central Ion | Coordination Number | Coordination Geometry | Ligands | Source |

|---|---|---|---|---|

| Ca2+ | 7 | Distorted Capped Trigonal Prism (CaO7) | Oxygen atoms from HPO32- groups | doaj.orgelsevierpure.comnih.gov |

Chiral Space Group Analysis of Calcium Phosphite Polymorphs (e.g., P43212 for CaHPO3)

A significant structural feature of calcium hydrogen phosphite (CaHPO3) is its crystallization in a chiral space group. doaj.orgelsevierpure.comnih.gov Specifically, hydrothermal synthesis yields CaHPO3 that crystallizes in the tetragonal space group P43212. doaj.orgnih.govresearchgate.net A chiral space group is one that lacks inversion centers and mirror planes, meaning the crystal structure can exist in one of two enantiomeric forms (a right-handed and a left-handed version).

The presence of a chiral space group has important implications for the physical properties of the material, potentially leading to optical activity and other chiroptical effects. The specific arrangement of the CaO7 polyhedra and HPO3 pseudo pyramids within the P43212 space group defines the unique, non-superimposable mirror-image structure of this calcium phosphite polymorph. doaj.orgelsevierpure.com This chirality is an intrinsic property of the crystal packing and is distinct from molecular chirality, which arises from a chiral center within a molecule. rsc.org

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | CaHPO3 | doaj.orgelsevierpure.comnih.gov |

| Crystal System | Tetragonal | doaj.org |

| Space Group | P43212 | doaj.orgelsevierpure.comnih.gov |

| Unit Cell Parameter (a) | 7.5735 (2) Å | doaj.org |

| Unit Cell Parameter (c) | 7.7121 (3) Å | doaj.org |

| Unit Cell Volume | 441.83 (3) Å3 | doaj.org |

| Z (Formula units per unit cell) | 4 | doaj.org |

Intermolecular Interactions and Hydrogen Bonding Networks

The three-dimensional framework of calcium hydrogen phosphite is stabilized not only by the ionic bonds within the CaO7 polyhedra but also by a network of intermolecular interactions, primarily hydrogen bonds. The structure is described as a network where CaO7 and HPO3 units are linked, implying a robust system of interactions holding the framework together. doaj.orgnih.govresearchgate.net

Mechanistic Investigations and Theoretical Modeling of Calcium Phosphite Systems

Elucidation of Reaction Mechanisms in Synthesis and Transformation

Hydrothermal synthesis is another key method for producing crystalline CaHPO₃. This technique involves reacting calcium- and phosphite-containing precursors in water at elevated temperatures and pressures. This process facilitates the formation of well-defined crystals by increasing the solubility of reactants and promoting crystal growth elsevierpure.comsemanticscholar.org. The resulting crystal structure of CaHPO₃, as determined by X-ray diffraction, reveals a dense three-dimensional network built from distorted CaO₇ capped trigonal prisms and HPO₃ pseudo pyramids that share corners and edges elsevierpure.comsemanticscholar.orgresearchgate.netnih.gov. In this structure, the calcium ion is coordinated by seven oxygen atoms from six different hydrogen phosphite (B83602) groups nih.gov.

The transformation of calcium phosphite is particularly evident upon heating. The monohydrate, CaHPO₃·H₂O, loses its water of hydration at elevated temperatures. Further heating of the anhydrous form, CaHPO₃, leads to decomposition. This thermal transformation can produce phosphine (B1218219) gas (PH₃) and various calcium phosphate (B84403) compounds, demonstrating the chemical instability of the phosphite anion at high temperatures relative to the phosphate anion guidechem.com. Understanding these synthesis and transformation mechanisms is essential for controlling the production of calcium phosphite and predicting its behavior in various applications.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools for investigating calcium phosphite systems at an atomic level. Although research specifically targeting calcium phosphite is less extensive than for its phosphate analogues, the established theoretical frameworks provide deep insights into its potential behavior. These methods allow for the exploration of phenomena that are difficult to observe experimentally, such as the precise dynamics of nucleation and the electronic structure of transient species nih.gov. Mathematical modeling, more broadly, has been dominated by classical nucleation and kinetic theories to describe the precipitation of calcium-containing minerals nih.govresearchgate.net.

Ab initio molecular dynamics (AIMD) is a first-principles method that calculates the forces acting on atoms directly from quantum mechanical electronic structure calculations, typically using Density Functional Theory (DFT), at each step of a simulation. This avoids the need for pre-parameterized force fields, making it highly accurate for studying reaction pathways, proton transfer events, and the electronic properties of systems whiterose.ac.ukresearchgate.net.

In the context of calcium-phosphorus systems, AIMD has been instrumental in elucidating the structure and stability of prenucleation clusters in aqueous solutions whiterose.ac.ukresearchgate.net. For example, simulations on calcium phosphate have identified stable [Ca(HPO₄)₃]⁴⁻ clusters as key precursors to solid-phase formation whiterose.ac.ukucl.ac.uk. AIMD simulations have also been used to study the coordination of calcium ions with various phosphate species in water, revealing details about the hydration shell and the binding modes (monodentate vs. bidentate) of the anions whiterose.ac.ukresearchgate.netscispace.comresearchgate.net. Such approaches could be directly applied to calcium phosphite to determine the structure of its prenucleation clusters and understand the role of water and pH in its initial stages of formation.

Classical Molecular Dynamics (MD) simulations employ empirical force fields—a set of parameters and potential functions that describe the interactions between atoms—to calculate the motion of particles in a system over time. While less computationally intensive than AIMD, allowing for the simulation of larger systems and longer timescales, the accuracy of classical MD is entirely dependent on the quality of the force field energy-proceedings.orgenergy-proceedings.orgaip.org.

Significant effort has gone into developing accurate force fields for calcium phosphate systems to reproduce their thermodynamic, structural, and mechanical properties researchgate.net. These simulations have been crucial in understanding the aggregation of ions and clusters, the influence of additives on nucleation, and the properties of nanoparticles nih.govresearchgate.net. For calcium phosphite, similar classical MD studies could be performed to investigate its solubility, the growth of crystallites, and its interactions with surfaces or organic molecules. The development of a specific, validated force field for the phosphite anion in conjunction with calcium would be a critical first step for such investigations researchgate.net.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of materials. It is highly versatile and can determine the properties of systems in the gas phase, in solution, or in the solid state ucl.ac.uk. DFT is particularly useful for calculating the relative energies of different structures, determining reaction energy barriers, and predicting spectroscopic properties .

In the field of calcium phosphates, DFT has been applied to understand the stability of various crystal phases, the mechanisms of ion substitution, and the interaction of these minerals with small molecules and proteins researchgate.net. For instance, DFT calculations have been used to identify stable prenucleation clusters and to understand how growth inhibitors bind to hydroxyapatite (B223615) surfaces . Applying DFT to calcium phosphite could provide fundamental insights into its solid-state properties, including its bulk modulus and vibrational frequencies (IR/Raman spectra). Furthermore, it could be used to model the reaction steps in its synthesis and thermal decomposition, providing a detailed energy landscape for these transformations researchgate.netnih.gov.

The following table summarizes the primary applications of these computational methods in the study of calcium-phosphorus systems.

| Computational Method | Principle | Key Applications in Calcium-Phosphorus Systems | Relevant Findings from Analogous Systems |

| Ab Initio MD (AIMD) | Forces are calculated from first-principles quantum mechanics (e.g., DFT) at each time step. | Elucidating reaction mechanisms, studying prenucleation clusters, simulating proton transfer. researchgate.net | Identification of stable Ca-phosphate prenucleation clusters; determining coordination modes in solution. whiterose.ac.ukscispace.comresearchgate.net |

| Classical MD | Forces are calculated using pre-defined empirical force fields. | Simulating large systems over long timescales, studying crystal growth and aggregation, calculating thermophysical properties. energy-proceedings.orgenergy-proceedings.org | Elucidating aggregation pathways of ions and clusters; investigating the influence of additives on nucleation. nih.govresearchgate.net |

| Density Functional Theory (DFT) | Solves for the electronic structure of a system based on its electron density. | Calculating relative energies and stability of different phases, predicting molecular properties and reaction barriers, modeling surface interactions. nih.gov | Understanding the stability of different calcium phosphate polymorphs; modeling the binding of inhibitors to crystal surfaces. researchgate.net |

This table was generated by the author based on the provided search results.

Theoretical studies, combining the aforementioned computational techniques, are vital for understanding the complex processes of coordination and nucleation. Nucleation, the initial step in the formation of a new thermodynamic phase, is governed by the coordination chemistry of the constituent ions in solution nih.govnih.gov.

For calcium phosphate systems, it has been shown that factors like pH can tune the coordination between calcium ions and differently protonated phosphate species, shifting the preference from monodentate to bidentate coordination modes researchgate.netscispace.comresearchgate.netchemrxiv.org. These coordination changes directly impact the structure and stability of prenucleation clusters, which are the building blocks for the solid phase whiterose.ac.ukresearchgate.net. The crystal structure of CaHPO₃ shows a calcium coordination number of seven nih.gov. Theoretical studies could explore how this coordination environment is established in an aqueous solution prior to precipitation. By modeling the interactions between Ca²⁺ ions, HPO₃²⁻ ions, and water molecules, simulations can map out the free energy surface of cluster formation, identifying the most probable nucleation pathways, similar to work done on calcium phosphate systems which identified precursors like dicalcium phosphate dihydrate (DCPD) nih.govresearchgate.net.

A major strength of computational modeling is its ability to predict a wide range of molecular and material properties. For calcium phosphite, theoretical methods can calculate fundamental characteristics that are essential for understanding its chemistry.

DFT can be used to compute reactivity indices such as electrostatic potential surfaces, which reveal the regions of a molecule most susceptible to electrophilic or nucleophilic attack. This is crucial for understanding how calcium phosphite interacts with other chemical species. Furthermore, DFT and AIMD can predict spectroscopic properties, such as infrared (IR) spectra, by calculating the vibrational frequencies of the molecule nih.govchemrxiv.org. These theoretical spectra can be compared with experimental data to validate structural models. Thermodynamic properties, including reaction enthalpies and free energies for synthesis and decomposition pathways, can also be calculated, providing a theoretical basis for the observed chemical transformations researchgate.net. Classical MD simulations can predict bulk properties such as density, heat capacity, and diffusion coefficients in solution energy-proceedings.orgenergy-proceedings.org.

Quantum Chemical Studies on Electronic Structure and Bonding

Theoretical investigations into the electronic structure and bonding of calcium phosphite systems using quantum chemical methods are not extensively documented in publicly available research. While experimental studies have successfully elucidated the crystal structure of compounds like calcium hydrogen phosphite (CaHPO3), providing a foundational understanding of the atomic arrangement, a comprehensive theoretical exploration of their electronic properties appears to be a nascent area of study. nih.gov

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for detailing the electronic band structure, density of states (DOS), and the nature of chemical bonds in crystalline solids. Such computational approaches have been widely applied to related calcium phosphate materials, offering deep insights into their properties. However, a direct application of these methods to calcium phosphite is not found in the current body of scientific literature based on extensive searches.

The experimental crystal structure of CaHPO3 reveals a complex three-dimensional network built from distorted CaO7 capped trigonal prisms and HPO3 pseudo pyramids. nih.gov The calcium ion is coordinated by seven oxygen atoms from six different hydrogen phosphite groups. The phosphite anion (HPO3^2-) itself displays a pseudo-tetrahedral shape, including the hydrogen atom. nih.gov

An analysis of the bond lengths within the CaHPO3 structure provides empirical insights into the bonding characteristics. For instance, the P-O bond lengths vary depending on the coordination of the oxygen atoms with calcium, suggesting a degree of covalent character within the phosphite anion and ionic interactions between the Ca^2+ and HPO3^2- ions. nih.gov

A summary of the experimentally determined bond parameters for CaHPO3 is presented below, which would serve as a crucial input and validation for any future quantum chemical modeling.

| Bond | Bond Length (Å) |

|---|---|

| P1—O1 | 1.516 (1) |

| P1—O2 | 1.545 (1) |

| P1—O3 | 1.517 (1) |

| Ca1—O1 | 2.378 (1) |

| Ca1—O2 | 2.694 (1) |

| Ca1—O3 | 2.355 (1) |

| Angle | Angle (°) |

|---|---|

| O1—P1—O2 | 104.58 (7) |

| O1—P1—O3 | 112.92 (7) |

| O2—P1—O3 | 112.38 (7) |

| O3—Ca1—O1 | 89.69 (4) |

| O3—Ca1—O2 | 131.49 (4) |

| O1—Ca1—O2 | 66.41 (4) |

Data sourced from the crystallographic study of CaHPO3. nih.gov

Future quantum chemical studies would be invaluable in complementing this experimental data. Such studies could elucidate the partial density of states to identify the contributions of Ca, P, O, and H orbitals to the valence and conduction bands. Furthermore, charge density analysis and calculations of bond order would provide a quantitative measure of the ionic and covalent character of the bonds within the calcium phosphite system, offering a deeper, first-principles understanding of its chemical stability and potential reactivity.

Advanced Applications of Calcium Phosphite in Materials Science and Engineering

Phosphorus-Based Flame Retardant Mechanisms and Formulations

Phosphorus-containing compounds, including calcium phosphite (B83602), are increasingly utilized as effective halogen-free flame retardants in a variety of polymeric materials. nih.gov Their flame-retardant action is complex and can occur in both the condensed (solid) phase and the gas phase. nih.govmdpi.com

In the condensed phase, the primary mechanism of phosphorus-based flame retardants is the promotion of a carbonaceous char layer on the material's surface during combustion. frontiersin.orgnbinno.com When exposed to heat, calcium phosphite can decompose to form phosphoric acid and polyphosphoric acid. mdpi.commwflameretardant.com These acids are strong dehydrating agents that promote the carbonization of the polymer, leading to the formation of a stable, insulating char layer. mdpi.commwflameretardant.com

This char layer serves multiple protective functions:

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition. nbinno.com

Mass Transfer Barrier: The char layer physically obstructs the release of flammable volatile gases, which are the fuel for the flame. frontiersin.org

Oxygen Barrier: It limits the access of oxygen to the polymer surface, which is essential for sustained combustion. nbinno.com

The effectiveness of char formation is a key factor in the flame retardant efficiency of phosphorus compounds. frontiersin.org

In the gas phase, phosphorus-based flame retardants interfere with the chemical reactions that sustain the flame. kmtindustrial.com During combustion, highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, propagate the combustion process. mdpi.comnist.gov

Upon thermal decomposition, phosphorus compounds release phosphorus-containing radicals (e.g., PO•, PO2•) into the gas phase. kmtindustrial.comnih.gov These radicals act as scavengers, reacting with and neutralizing the H• and OH• radicals, thereby interrupting the combustion chain reaction. mdpi.comkmtindustrial.com This "quenching effect" reduces the efficiency of the combustion process. kmtindustrial.com

Additionally, the decomposition of some flame retardants can release non-combustible gases like water vapor. mwflameretardant.commdpi.com These gases dilute the concentration of flammable gases and oxygen in the flame zone, further inhibiting combustion. kmtindustrial.commdpi.com

Calcium phosphite can be integrated into various polymer composites to enhance their flame retardancy. It can be physically blended with polymers such as polyamides, polyesters, and polyurethanes. researchgate.netadditivesforpolymer.com The selection of calcium phosphite as an additive depends on the specific polymer and the desired level of flame retardancy. researchgate.net For instance, calcium hypophosphite has been investigated as a flame retardant in thermoplastics like polyamide 6 (PA6), polylactic acid (PLA), and thermoplastic polyurethane (TPU). researchgate.net The versatility of calcium phosphite allows for its use alone or in combination with other flame retardants to achieve synergistic effects. additivesforpolymer.com

Corrosion Inhibition in Material Systems

Calcium phosphite and other phosphate-based compounds are utilized as corrosion inhibitors for various metals, including steel. clearwaterquality.comiucr.org Their primary mechanism involves the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from corrosive elements in the environment. nih.gov

In aqueous systems, phosphate (B84403) inhibitors can react with metal ions, such as iron, generated during the corrosion process, or with ions like calcium present in the water, to form insoluble precipitates. nih.gov This precipitation can fill pores and cracks in the material, hindering the diffusion of aggressive ions. nih.gov For example, a combination of zinc phosphate and calcium ion exchange silica (B1680970) has been shown to have a synergistic anticorrosion effect on galvanized steel in an acid rain solution. researchgate.net

Scale Control in Industrial Water Management

In industrial water systems, the precipitation of mineral salts, such as calcium carbonate and calcium phosphate, can lead to the formation of scale on equipment surfaces. memberclicks.netchemtreat.com This scaling can reduce efficiency and cause blockages. Phosphonates and other phosphate-based compounds are used as scale inhibitors. memberclicks.netgoogle.com They function by interfering with the crystal growth of scale-forming minerals, preventing them from depositing on surfaces. memberclicks.net While effective, the use of some phosphate-based inhibitors can sometimes lead to the formation of calcium phosphonate (B1237965) scale under certain conditions, which itself requires management. google.com

Development of Advanced Functional Materials Utilizing Phosphite Ions

The unique properties of phosphite and other calcium phosphate compounds are being explored in the development of a wide range of advanced functional materials. These materials find applications in diverse fields, from biomedicine to electronics. mdpi.comcnr.itmdpi.com

In the biomedical field, calcium phosphate-based materials are valued for their biocompatibility and similarity to the mineral component of bone. mdpi.comresearchgate.net They are used in bone cements, coatings for implants, and as scaffolds for tissue engineering. mdpi.comnih.gov The combination of calcium phosphate particles with biopolymers can create composites with tailored properties for specific applications. mdpi.comresearchgate.net

Furthermore, the phosphite ion itself is being investigated for its potential in various applications. For instance, lithium iron phosphite has been studied as a potential cathode material for lithium-ion batteries. mst.edu The versatility of phosphites and calcium phosphates continues to drive research into new and innovative functional materials. frontiersin.org

Calcium Phosphite in Environmental Science and Agricultural Systems

Environmental Remediation Strategies

The application of calcium- and phosphorus-based compounds is a recognized strategy in the environmental remediation of soils contaminated with heavy metals. The primary mechanism involves the immobilization of these metals, reducing their mobility and bioavailability, which in turn restricts their uptake by crops and minimizes the risk of entry into the food chain. google.com Research in this area has largely focused on the use of calcium phosphate (B84403), particularly in the form of hydroxyapatite (B223615), which effectively stabilizes heavy metals through adsorption, dissolution-precipitation, and ion exchange. mdpi.com For instance, amendments with calcium phosphate derived from bovine bones have been shown to be effective in immobilizing metals such as zinc, chromium, cadmium, lead, and iron in contaminated soil. ajol.inforesearchgate.net The process often involves the formation of less soluble metal-phosphate compounds, such as pyromorphite, which sequesters the heavy metals into a stable mineral form. mdpi.com

While the efficacy of calcium phosphate is well-documented, specific studies detailing the large-scale application of calcium phosphite (B83602) for in-situ heavy metal remediation are less prevalent in the reviewed literature. However, the underlying principle of using phosphorus-based amendments to precipitate and immobilize toxic metals is a key strategy in environmental science. mdpi.commdpi.com The addition of these stabilizers can improve soil properties and foster healthier soil conditions while restricting the leachability of heavy metals into groundwater. google.com

Applications in Water Treatment Technologies

In the field of water treatment, phosphorus-based compounds, particularly phosphonates and polyphosphates, are utilized as scale inhibitors to prevent the formation of mineral deposits in systems such as cooling towers, boilers, and reverse osmosis (RO) membranes. lautanairindonesia.comgenesysro.com These inhibitors function by disrupting the crystallization process of minerals like calcium carbonate, calcium sulfate, and barium sulfate. lautanairindonesia.com The mechanisms of action include threshold inhibition, where sub-stoichiometric amounts of the inhibitor delay or prevent precipitation, and crystal distortion, which alters the crystal structure of the scale, making it less adherent and more easily dispersed. lautanairindonesia.com

The use of phosphonates, which share chemical similarities with phosphites, is a common practice for controlling calcium carbonate scale. google.com However, under certain conditions, these primary phosphonate (B1237965) inhibitors can react with calcium in the water to form insoluble calcium phosphonate precipitates, which can itself become a scaling problem, particularly on RO membranes. google.comgenesysro.com Consequently, secondary inhibitors are sometimes required to prevent the precipitation of these calcium phosphonate scales. google.com While the broader class of organophosphorus compounds is central to scale inhibition technology, specific, detailed applications of calcium phosphite as a primary scale inhibitor in water treatment are not extensively detailed in the available research.

Agricultural Science: Biostimulatory Mechanisms in Plant Physiology

Calcium phosphite is recognized in agricultural science for its role as a biostimulant, a substance that, when applied to plants, enhances nutrition efficiency, abiotic stress tolerance, and crop quality. nih.govvlsci.com The phosphite (PO₃) ion, although a reduced form of phosphate (PO₄), is not primarily used by plants as a direct source of phosphorus nutrition because they lack the metabolic pathways to readily oxidize it. nih.govvlsci.com Instead, its benefits are derived from its ability to stimulate various physiological and molecular responses within the plant. uniumbioscience.comnih.gov

Enhancement of Plant Growth and Developmental Processes

One of the most consistently reported effects of phosphite application is the stimulation of root growth. nih.govnottingham.ac.uk Foliar application of phosphite has been shown to enhance root development and increase root biomass in a range of plant species, including wheat, oilseed rape, and sugar beet. nih.govfrontiersin.org This enhancement is not due to a nutritional effect but rather a specific biostimulatory action on root physiology. frontiersin.org By promoting a more extensive and healthier root system, phosphite helps the plant explore a larger soil volume, which can lead to increased assimilation of nutrients and water. uniumbioscience.com Research indicates that phosphite triggers the plant to increase root exudation, which can enhance beneficial microbial associations in the rhizosphere, further aiding in nutrient sequestration. uniumbioscience.com

| Parameter | Increase Post-Treatment | Reference |

|---|---|---|

| Root Dry Weight | 28% (at 2 weeks) | nih.govfrontiersin.org |

| Maximum Root Length | 20-39% | nih.govfrontiersin.org |

| Overall Root Biomass | Up to 51% (nutrient dependent) | nih.govfrontiersin.org |

Induction of Stress Resistance Against Abiotic Factors

Calcium phosphite plays a dual role in enhancing plant resilience to abiotic stresses such as drought, salinity, and temperature extremes. nih.govuniumbioscience.com The phosphite ion itself acts as a biostimulant that helps plants manage stress. uniumbioscience.com It can upregulate key metabolic pathways, such as the shikimic acid pathway, which is responsible for producing various secondary metabolites that help plants cope with both biotic and abiotic pressures. uniumbioscience.com By modulating primary metabolism and activating defense responses, phosphite application can help plants better tolerate adverse environmental conditions. nih.gov

The calcium component provides additional benefits. Calcium is an essential secondary messenger in plant cells, involved in signaling pathways that respond to environmental stresses. frontiersin.orgnih.gov Exogenous calcium can help maintain the structural and functional integrity of cell walls and membranes, which are often compromised during stress events like drought or salinity. frontiersin.orgnih.gov It plays a critical role in regulating ion homeostasis, which is vital for plants under salt stress. nih.govnih.gov Therefore, the application of calcium phosphite can provide a synergistic effect, with the phosphite ion priming the plant's metabolic stress responses and the calcium ion reinforcing cellular structures and signaling pathways. nih.govfrontiersin.org

Influence on Crop Quality and Yield Parameters

The biostimulatory effects of calcium phosphite translate into measurable improvements in crop quality and yield. By promoting better root development and nutrient uptake, plants are better equipped to support growth, leading to increased productivity. uniumbioscience.comnih.gov In potato cultivation, calcium phosphite is specifically used to address calcium deficiencies that cause quality defects like internal browning and hollow heart. uniumbioscience.com The foliar application provides a source of calcium to the leaves during critical growth periods, preventing the plant from translocating calcium away from the tubers. uniumbioscience.com

Studies on various crops have demonstrated the positive impact of calcium and phosphorus nutrition on final yield and quality metrics. In groundnuts, for example, the combined application of calcium and phosphorus fertilizer has been shown to consistently produce higher seed yields compared to unfertilized controls. sapub.org Research has also indicated that calcium application can increase the oil content of groundnut seeds, while phosphorus application boosts the protein content. sapub.org Similarly, studies on tomatoes have shown that various calcium sources can significantly increase the number of fruits and total fruit weight. nih.gov

| Crop | Parameter Influenced | Observed Effect | Reference |

|---|---|---|---|

| Potato | Tuber Quality | Prevents internal browning and hollow heart. | uniumbioscience.com |

| Groundnut | Seed Yield | Increased by 12% to 32% with P2O5 application. | sapub.org |

| Groundnut | Nutritional Quality | Calcium improves oil content; phosphorus improves protein content. | sapub.org |

| Tomato | Fruit Yield | Poultry manure (as a Ca source) increased yield by over 380% vs. control. | nih.gov |

| Peanut | Dry Pod Yield | Calcium nitrate (B79036) treatment showed an 81.63% yield advantage over control. | innspub.net |

Agricultural Science: Biocontrol and Pathogen Management Mechanisms

Calcium phosphite is widely recognized for its role in pathogen management, acting through both direct and indirect mechanisms. nih.govartal.net The phosphite ion has a direct fungistatic effect on certain pathogens, particularly oomycetes such as Phytophthora and Pythium. murdoch.edu.auunito.it However, its primary and more significant role in disease control is its ability to act as an elicitor of the plant's innate defense systems. nih.govnih.gov

When absorbed by the plant, phosphite stimulates a state of heightened alert known as Systemic Acquired Resistance (SAR). nih.govfrontiersin.org SAR is a whole-plant defense response that provides long-lasting, broad-spectrum resistance against a wide range of pathogens, including fungi and bacteria. frontiersin.orgbayer.com The induction of SAR is dependent on the salicylic acid (SA) signaling pathway. nih.govnih.gov Upon perception of the phosphite elicitor, the plant increases its production of SA, which triggers a systemic signal. bayer.comslideshare.net This signal leads to the expression of a suite of defense-related genes, including those that code for Pathogenesis-Related (PR) proteins, which have antimicrobial properties and reinforce cell walls to inhibit pathogen penetration. nih.govnih.gov

Direct Antimicrobial Activity Against Plant Pathogens

Calcium phosphite demonstrates direct antimicrobial properties against a range of plant pathogens. researchgate.netepa.gov This activity is a key component of its function as a plant protection agent, operating independently of the host plant's defense mechanisms. Research has shown that phosphites can inhibit the growth of all tested pathogens, although the degree of inhibition varies. researchgate.netunlp.edu.ar The oomycete Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, is particularly susceptible and is the most inhibited pathogen by all phosphites. researchgate.netunlp.edu.ar

The table below summarizes research findings on the growth inhibition of various potato pathogens by different concentrations of calcium phosphite.

| Pathogen | Calcium Phosphite Concentration | Growth Inhibition (%) |

| Phytophthora infestans | 1 mg/L | ~50% |

| 10 mg/L | ~80% | |

| 100 mg/L | ~95% | |

| Rhizoctonia solani | 100 mg/L | ~20% |

| 1000 mg/L | ~40% | |

| Fusarium solani | 100 mg/L | ~15% |

| 1000 mg/L | ~35% | |

| Streptomyces scabies | 100 mg/L | ~40% |

| 1000 mg/L | ~75% |

Data adapted from studies on the antimicrobial activity of phosphites. researchgate.net

Activation of Plant Systemic Acquired Resistance

Beyond its direct antimicrobial effects, calcium phosphite is a potent activator of the plant's innate immune system, inducing a state known as Systemic Acquired Resistance (SAR). nih.govresearchgate.netamazonaws.com SAR is a mechanism of induced defense that provides long-lasting, broad-spectrum protection against a wide range of pathogens, including viruses, bacteria, and fungi, in tissues distant from the initial point of application. amazonaws.com

The application of phosphite "primes" the plant's defense system. nih.gov This priming effect means that while defense genes may not be fully activated by the phosphite alone, the plant is prepared to mount a faster and stronger defense response upon subsequent pathogen attack. nih.gov The key signaling molecule required for SAR is salicylic acid (SA), and the process is associated with the accumulation of pathogenesis-related (PR) proteins, which possess antimicrobial properties and are thought to contribute to the state of resistance. amazonaws.com This induced resistance has been shown to reduce disease symptoms caused by pathogens such as Phytophthora infestans and Fusarium solani. researchgate.netepa.gov

Modulation of Plant Defense Signaling Pathways

The induction of resistance by phosphite is achieved through the complex modulation of the plant's defense signaling pathways. It is hypothesized that phosphite interacts with plant cellular components and molecular machinery to trigger these defense responses. mdpi.com Research has revealed that phosphite treatment influences the expression of genes involved in the biosynthesis and signaling pathways of several key plant hormones crucial for defense: salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA). mdpi.com

Salicylic Acid (SA) Pathway: The SA pathway is central to establishing SAR. nih.govamazonaws.com Phosphite application can lead to the accumulation of SA, which in turn activates the expression of defense-related genes, such as pathogenesis-related (PR) genes. nih.govnih.gov

Jasmonic Acid (JA) and Ethylene (ET) Pathways: These pathways are also critical for induced systemic resistance, particularly against necrotrophic pathogens and herbivores. nih.gov Phosphite has been shown to influence JA biosynthesis and signaling, thereby strengthening these defense responses. mdpi.com

Calcium Signaling: Changes in cytosolic calcium (Ca²⁺) levels are recognized as a vital early event in plant defense signaling. nih.goviipseries.org Pathogen recognition triggers a specific "calcium signature" that is decoded by calcium-binding sensor proteins. frontiersin.org This signal transduction cascade can lead to the activation of downstream defense responses, including the production of reactive oxygen species (ROS) and the expression of defense genes. iipseries.org While not fully elucidated for phosphite specifically, its role in activating broad defense pathways suggests a potential interaction with these fundamental calcium signaling networks. frontiersin.org

Microbial Transformation and Cycling of Phosphite in Soil Systems

Oxidation of Phosphite to Phosphate by Soil Microorganisms

While plants readily absorb phosphite, they cannot directly metabolize it as a phosphorus source. agrarforschungschweiz.chfrontiersin.org However, many soil microorganisms possess the ability to oxidize phosphite (Phi) into phosphate (Pi), the form of phosphorus that plants can utilize for growth and development. agrarforschungschweiz.chthuenen.denih.gov This microbial conversion is a critical process for the environmental fate and agricultural utility of calcium phosphite.

Studies have shown that after the application of phosphite to soil, a lag phase may occur, followed by the oxidation of phosphite to phosphate by the soil's microbial community. thuenen.de This suggests an adaptation of the microbial biocoenosis to the presence of phosphite. thuenen.de In one field trial, the soil phosphite concentration decreased by 92% within 30 days of application, corresponding with an increase in phosphate concentration. thuenen.de This biological oxidation allows calcium phosphite to function as an effective phosphorus fertilizer, with its efficacy being comparable to traditional phosphate fertilizers like triple superphosphate (B1263860) (TSP) in some studies. agrarforschungschweiz.chnih.gov The oxidation has been observed to occur within eight weeks in both acidic sandy soils and alkaline clay soils, indicating that a diverse range of microbial flora can perform this conversion. agrarforschungschweiz.ch

Genetic Basis of Phosphite Utilization (e.g., ptxD Gene)

The key genetic component enabling microorganisms to metabolize phosphite is the ptxD gene . mdpi.comresearchgate.netpeerj.com This gene encodes for phosphite dehydrogenase (PTXD), an NAD-dependent enzyme that catalyzes the oxidation of phosphite to phosphate. nih.govmdpi.compeerj.com The ptxD gene was first identified and cloned from the bacterium Pseudomonas stutzeri. frontiersin.orgpeerj.com